4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride
CAS No.: 1177347-80-6
Cat. No.: VC3190637
Molecular Formula: C10H19ClN2O
Molecular Weight: 218.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1177347-80-6 |
---|---|
Molecular Formula | C10H19ClN2O |
Molecular Weight | 218.72 g/mol |
IUPAC Name | 4-amino-1-cyclohexylpyrrolidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C10H18N2O.ClH/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9;/h8-9H,1-7,11H2;1H |
Standard InChI Key | NKVUHICYNGIVRA-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)N2CC(CC2=O)N.Cl |
Canonical SMILES | C1CCC(CC1)N2CC(CC2=O)N.Cl |
Introduction
4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride is a chemical compound with a molecular formula of C10H19ClN2O and a molecular weight of 218.72 g/mol. It is identified by the CAS number 1177347-80-6 . This compound is a hydrochloride salt of the parent compound, 4-amino-1-cyclohexylpyrrolidin-2-one, which is a pyrrolidinone derivative. The addition of hydrochloride makes it more soluble in water and other polar solvents, which can be advantageous in various chemical and pharmaceutical applications.
Chemical Stability and Handling
4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride should be stored in a cool, dry place. It is classified under dangerous goods but does not have a specific UN number or packing group listed in the available sources .
Synthesis Methods
The synthesis of this compound typically involves the reaction of cyclohexylamine with appropriate pyrrolidinone precursors, followed by the introduction of an amino group and finally the formation of the hydrochloride salt. Specific synthesis routes may vary depending on the desired yield and purity.
Applications
While specific applications of 4-amino-1-cyclohexylpyrrolidin-2-one hydrochloride are not widely documented, compounds with similar structures are often used in pharmaceutical research and development due to their potential biological activity. Pyrrolidinone derivatives can exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral properties.
Related Compounds
Compound Name | Molecular Formula | CAS Number |
---|---|---|
4-Amino-1-cyclopentylpyrrolidin-2-one | C9H16N2O | 1105193-76-7 |
4-Amino-1-isopropylpyrrolidin-2-one hydrochloride | C7H15ClN2O | 1240527-57-4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume